molecular formula C4H7Cl3 B156905 1,2,4-Trichlorobutane CAS No. 1790-22-3

1,2,4-Trichlorobutane

Cat. No. B156905
CAS RN: 1790-22-3
M. Wt: 161.45 g/mol
InChI Key: PIQHRAXKAGNHCM-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobutane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .


Synthesis Analysis

The synthesis of 1,2,4-Trichlorobutane or similar compounds often involves free-radical chain reactions. For instance, the synthesis of a mixture of dichlorobutane isomers starts with 1,1’azobis(cyclohexanenitrile), also known as ABCN; sulfuryl chloride; and 1-chlorobutane . The process involves initiation, propagation, and termination steps .


Molecular Structure Analysis

The molecular structure of 1,2,4-Trichlorobutane consists of 4 carbon atoms, 7 hydrogen atoms, and 3 chlorine atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

1,2,4-Trichlorobutane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Radiolysis and Product Formation

  • Research into the radiolysis of aliphatic chlorohydrocarbons, including 1,2,4-trichlorobutane, has shown that gamma-irradiation in an oxygen-free atmosphere leads to various products. For example, the study by Szymański et al. (1986) identified HCI, CH3CI, 1-chlorobutane, and isomers of dichlorobutane and trichlorobutane among the radiolysis products (Szymański, Mietańska, & Kowal, 1986).

Environmental Impact and Degradation

  • The degradation pathways and mechanisms of 1,2,4-trichlorobutane have been a subject of study due to its persistence and toxicity in the environment. Zhou et al. (2022) developed a system combining photocatalysis and biodegradation, achieving a removal rate of 68.01% for 1,2,4-TrCB, demonstrating its potential for efficient degradation in ecological settings (Zhou et al., 2022).

Electrochemical Behavior

  • Pritts and Peters (1995) investigated the electrochemical reduction of compounds including 1,4-dichlorobutane, leading to products like cyclobutane, n-butane, and dichlorobutane. While this study doesn't focus solely on 1,2,4-trichlorobutane, it offers insights into the electrochemical properties of related compounds (Pritts & Peters, 1995).

Synthesis and Chemical Reactions

  • Research has also been conducted on the synthesis of related compounds like 1,1-dichlorosilylcyclopentane, with studies detailing the behavior of 1,4-dichlorobutane in direct synthesis. The work of Petrov, Smetankina, and Nikishin (1958) exemplifies this area of research (Petrov, Smetankina, & Nikishin, 1958).

Refractive Indices and Properties

  • The refractive index data for mixtures involving compounds like 1,4-dichlorobutane, as studied by Drăgoescu (2015), can provide insights into the physical properties of related chloroalkanes, including 1,2,4-trichlorobutane (Drăgoescu, 2015).

Ion-Transfer Voltammetry

  • Studies like those by Katano, Tatsumi, and Senda (2004) on ion-transfer voltammetry at interfaces involving 1,4-dichlorobutane can help understand the electrochemical behavior of similar compounds, including 1,2,4-trichlorobutane (Katano, Tatsumi, & Senda, 2004).

Coating and Polymer Applications

  • The use of chlorobutanes, including 1,2,4-trichlorobutane, in coatings and polymer applications has also been explored. For example, Rakhimov and Bogdanova (2019) studied copolymerization for coatings, demonstrating potential industrial applications (Rakhimov & Bogdanova, 2019).

Safety And Hazards

Safety data sheets indicate that 1,2,4-Trichlorobutane may be hazardous. Precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

1,2,4-trichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHRAXKAGNHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939163
Record name 1,2,4-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trichlorobutane

CAS RN

1790-22-3
Record name 1,2,4-Trichlorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Truszkowski, A Chostenko - Nukleonika, 2003 - bibliotekanauki.pl
The stable products of radiolysis of 1,2-dichloroethane (12DCE) ?-irradiated in an oxygen-free atmosphere were investigated. The pure products of radiolysis were separated by …
Number of citations: 3 bibliotekanauki.pl
W Szymański, G Mietańska, M Kowal - Radiation Effects, 1986 - Taylor & Francis
The stable products of radiolysis of 1,4-dichlorobutane (1,4-DCB) and 1,4-dichlorobutene-2 (1,4-DCB-2) gamma-irradiated in an oxygen-free atmosphere were investigated. The pure …
Number of citations: 1 www.tandfonline.com
W Szymanski, G Smietanska, M Kowal - Radiat. Eff.;(United Kingdom), 1986 - osti.gov
The stable products of radiolysis of 1,4-dichlorobutane (1,4-DCB) and (1,4-dichlorobutene-2 (1,4-DCB-2) gamma-irradiated in an oxygen-free atmosphere were investigated. The pure …
Number of citations: 2 www.osti.gov
PE Peterson, BR Bonazza - Journal of the American Chemical …, 1972 - ACS Publications
3-Chlorotetramethylene-, 3-methyltetramethylene-, cw-cyclohexane-1, 2-dimethylene-, m-3, 4-dichloro-tetramethylenechloronium, and 3-bromotetramethylenebromonium ions were …
Number of citations: 10 pubs.acs.org
K Kawamoto, K Tamura, S Hikasa - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Silent discharge was found to induce the reaction of ethylene and hydrogen chloride and to give mainly addition and telomerization products. Discharge on a mixture of ethylene and …
Number of citations: 6 www.journal.csj.jp
AD Bliss, WK Cline, OJ Sweeting - The Journal of Organic …, 1964 - ACS Publications
The chlorosulfonylation of 1, 4-dichlorobutane has been effected in refluxing sulfur dioxide solution to give 1, 4-dichlorobutane-2-sulfonyl chloride. The latter has been converted to 4-…
Number of citations: 5 pubs.acs.org
PE Dyer, M Matthews, KA Holbrook… - Journal of the Chemical …, 1991 - pubs.rsc.org
The thermal decomposition of 1,2-dichloroethane to give vinyl chloride and hydrogen chloride has been reinvestigated at 703 K and the major features of this free-radical chain reaction …
Number of citations: 9 pubs.rsc.org
PE Peterson, FJ Waller - Journal of the American Chemical …, 1972 - ACS Publications
The rates of the alkylation of various halogenated acetic acids and acetic acid by tetramethylenechloronium ion have been measured in SbF—S02 solution at—65.6±0.1. A competing …
Number of citations: 3 pubs.acs.org
C Walling, PS Fredricks - Journal of the American Chemical …, 1962 - ACS Publications
The liquid phase photoreaction of cyclopropane with chlorine has been reinvestigated and found to give much 1, 3-dichloropropane as well as cyclopropyl chloride. On this basis earlier …
Number of citations: 145 pubs.acs.org
JM Tanko, PS Skell, S Seshadri - Journal of the American …, 1988 - ACS Publications
Imidyl radicals react with cyclopropanes solely via hydrogen abstraction. In the case of methylcyclopropane, the major product (cyclopropylcarbinyl bromide) is derived from abstraction …
Number of citations: 20 pubs.acs.org

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